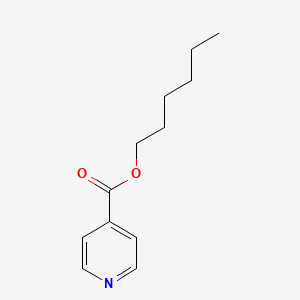

4-Pyridinecarboxylicacid, hexyl ester

Description

Contextualization within Pyridinecarboxylic Acid Derivatives

4-Pyridinecarboxylic acid, also known as isonicotinic acid, is one of three isomers of pyridinecarboxylic acid. nih.govresearchgate.net These isomers—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—serve as foundational structures for a multitude of compounds with significant biological and chemical applications. nih.govresearchgate.net The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a common feature in many FDA-approved drugs, valued for its ability to engage in various intermolecular interactions, including hydrogen bonding and π-π stacking, which can enhance binding to biological targets. nih.govnih.gov

The carboxylic acid group adds polarity and can coordinate with metal ions, a useful property for enzyme inhibition. nih.gov The ease of functionalizing the pyridine ring allows for the synthesis of a wide array of derivatives with fine-tuned electronic and steric properties. nih.gov 4-Pyridinecarboxylic acid itself is a solid at room temperature with a melting point of 315-319 °C and is soluble in water. sigmaaldrich.commerckmillipore.com Its synthesis-grade purity is typically high, at ≥98%. sigmaaldrich.com

Table 1: Physicochemical Properties of 4-Pyridinecarboxylic Acid

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 55-22-1 | sigmaaldrich.comnist.gov |

| Molecular Formula | C₆H₅NO₂ | nist.govsigmaaldrich.com |

| Molecular Weight | 123.11 g/mol | merckmillipore.comnist.gov |

| Melting Point | 315-319 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 260 °C at 20 hPa | sigmaaldrich.comsigmaaldrich.com |

| Solubility in Water | 6 g/L | sigmaaldrich.commerckmillipore.com |

This interactive table provides key data for the parent acid of the title compound.

4-Pyridinecarboxylic acid, hexyl ester is formed by the esterification of the carboxylic acid group of isonicotinic acid with hexanol. This modification replaces the acidic proton with a hexyl group, significantly altering the molecule's physicochemical properties, such as increasing its lipophilicity and reducing its polarity compared to the parent acid.

Significance of Hexyl Esters in Contemporary Organic and Medicinal Chemistry Research

Esters are a fundamental functional group in organic chemistry, known for their roles as synthetic intermediates, solvents, and bioactive molecules. numberanalytics.comsolubilityofthings.comlibretexts.org They are prevalent in nature, contributing to the fragrances of fruits and flowers. numberanalytics.compressbooks.pub In medicinal chemistry, converting a carboxylic acid to an ester is a common strategy to enhance a drug's pharmacokinetic profile, for instance, by improving its absorption and distribution. The ester can then be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.

The hexyl ester, specifically, introduces a six-carbon alkyl chain. This imparts several key characteristics:

Increased Lipophilicity: The hexyl group significantly increases the nonpolar character of the molecule, which can enhance its ability to cross lipid membranes.

Modified Solubility: Compared to shorter-chain esters like methyl or ethyl esters, hexyl esters are less soluble in water but more soluble in nonpolar organic solvents and lipids. nih.gov

Influence on Reactivity and Stability: The ester group itself is relatively stable but can undergo hydrolysis under acidic or basic conditions. libretexts.orgwikipedia.org The length of the alkyl chain can subtly influence the rate of these reactions.

Hexyl esters are utilized in various applications, from serving as solvents and plasticizers to being intermediates in the synthesis of more complex molecules. nih.govtdcommons.orgtdcommons.org For example, Hexyl (amino(4-aminophenyl)methylene)carbamate is an intermediate in the synthesis of the anticoagulant drug Dabigatran etexilate. tdcommons.orgtdcommons.org

Table 2: General Properties of Hexyl Esters

| Property | General Characteristic | Source(s) |

|---|---|---|

| Physical State | Often liquids at room temperature | nih.gov |

| Odor | Typically have a mild, sweet, or fruity odor | nih.gov |

| Solubility | Generally insoluble in water, soluble in alcohols and ethers | nih.gov |

| Reactivity | Can be hydrolyzed to a carboxylic acid and an alcohol | libretexts.orgwikipedia.org |

This interactive table summarizes the general characteristics imparted by the hexyl ester functional group.

Overview of Prior Research Trajectories for Related Pyridine Esters

While specific research on hexyl 4-pyridinecarboxylate is sparse, studies on other esters of pyridinecarboxylic acids provide insight into potential areas of investigation. Research has often focused on the synthesis, coordination chemistry, and biological activity of these compounds.

Methyl and Ethyl Esters: The methyl and ethyl esters of 4-pyridinecarboxylic acid are well-characterized. researchgate.netnist.gov For instance, methyl 4-pyridinecarboxylate (methyl isonicotinate) is a known compound with documented spectral data. nist.gov Ethyl 4-(4-pyridyl)-2-oxobutenoate has been synthesized via the condensation of 4-pyridinecarbaldehyde with ethyl pyruvate. researchgate.net These shorter-chain esters often serve as starting materials or reference compounds in broader studies.

Coordination Chemistry: Pyridinecarboxylic acid esters can act as ligands in coordination complexes with metal ions. mdpi.com The pyridine nitrogen and the ester's carbonyl oxygen can both potentially coordinate with a metal center, forming stable complexes. Research in this area explores the structural and catalytic properties of these metal-ligand systems. For example, copper(II) complexes with pyridine-2,6-dicarboxylic acid esters have been synthesized and characterized. mdpi.com

Biological and Medicinal Applications: Pyridinecarboxylic acid derivatives are of great interest in medicinal chemistry, with compounds showing a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The esterification of the carboxylic acid group is a key step in creating prodrugs or modifying activity. For example, a complex derivative of 4-pyridinecarboxylic acid, ABT-279, was investigated as a potent and selective inhibitor of dipeptidyl peptidase-IV for the treatment of diabetes. nih.gov The synthesis of various pyridine derivatives for potential antibacterial applications is also an active area of research. nih.gov

The research trajectory for 4-Pyridinecarboxylic acid, hexyl ester would likely follow these established paths, starting with its synthesis and characterization, followed by exploration of its properties as a ligand, and investigation into its potential as a bioactive agent, leveraging the increased lipophilicity provided by the hexyl group.

Properties

IUPAC Name |

hexyl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-3-4-5-10-15-12(14)11-6-8-13-9-7-11/h6-9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYNICZKXITARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336269 | |

| Record name | hexyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71653-48-0 | |

| Record name | hexyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity Studies

Detailed Mechanistic Investigations of Ester Formation Pathways

The most common and direct method for synthesizing 4-Pyridinecarboxylic acid, hexyl ester is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 4-pyridinecarboxylic acid (isonicotinic acid) with hexanol. organic-chemistry.orgbyjus.com The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. byjus.commasterorganicchemistry.com

The mechanism proceeds through several key steps: masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack by Alcohol : The lone pair of electrons on the oxygen atom of hexanol attacks the activated carbonyl carbon. This addition step results in the formation of a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This step converts a hydroxyl group into a better leaving group (water). masterorganicchemistry.comucalgary.ca

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating a molecule of water. masterorganicchemistry.comucalgary.ca

Deprotonation : The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final ester product, 4-Pyridinecarboxylic acid, hexyl ester, and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

A patent describes a process for producing esters of pyridine (B92270) carboxylic acids by reacting the acid with a water-immiscible alcohol in the presence of a strong acid salt of the ester itself, which acts as the catalyst. google.com

Hydrolysis Pathways of 4-Pyridinecarboxylicacid, Hexyl Ester

Hydrolysis, the reverse of esterification, involves the cleavage of the ester back to its constituent carboxylic acid and alcohol. chemistrysteps.com This process can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis of 4-Pyridinecarboxylic acid, hexyl ester is the microscopic reverse of the Fischer esterification mechanism. masterorganicchemistry.comucalgary.ca The reaction is an equilibrium process, and a large excess of water is used to drive the reaction toward the products: 4-pyridinecarboxylic acid and hexanol. chemistrysteps.comlibretexts.org

The mechanism unfolds as follows: chemguide.co.uklibretexts.orglibretexts.orgyoutube.com

Protonation of the Carbonyl Oxygen : The hydroxonium ion (H₃O⁺) in the acidic solution protonates the carbonyl oxygen of the ester, enhancing the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.org

Proton Transfer : A proton is transferred from the attacking water molecule to the alkoxy oxygen of the ester group. This converts the hexoxy group into a good leaving group (hexanol). ucalgary.calibretexts.org

Elimination of Alcohol : The intermediate collapses, expelling a molecule of hexanol and forming a protonated carboxylic acid. libretexts.orglibretexts.org

Deprotonation : A water molecule removes the proton from the protonated carboxylic acid, yielding 4-pyridinecarboxylic acid and regenerating the hydroxonium ion catalyst. libretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for esters. chemistrysteps.commasterorganicchemistry.com The reaction of 4-Pyridinecarboxylic acid, hexyl ester with a strong base, such as sodium hydroxide (B78521) (NaOH), yields the sodium salt of 4-pyridinecarboxylic acid and hexanol. masterorganicchemistry.comyoutube.com

The mechanism involves the following steps: ucalgary.cayoutube.com

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen. ucalgary.cayoutube.com

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the hexoxide ion (CH₃(CH₂)₅O⁻) as the leaving group. ucalgary.cayoutube.com

| Hydrolysis Condition | Catalyst | Key Intermediate | Products | Reversibility |

| Acid-Catalyzed | H₃O⁺ | Protonated Tetrahedral Intermediate | 4-Pyridinecarboxylic acid, Hexanol | Reversible libretexts.org |

| Base-Catalyzed | OH⁻ | Tetrahedral Alkoxide Intermediate | 4-Pyridinecarboxylate salt, Hexanol | Irreversible chemistrysteps.com |

Nucleophilic Acyl Substitution Reactions Involving the Ester Moiety

The ester group in 4-Pyridinecarboxylic acid, hexyl ester is susceptible to nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of the hexoxy group (-O-hexyl). masterorganicchemistry.com The general mechanism is a two-step addition-elimination process that proceeds through a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

The reactivity in these substitutions depends on the strength of the incoming nucleophile and the stability of the leaving group. khanacademy.org For a successful substitution, the incoming nucleophile should generally be a stronger base than the leaving hexoxide ion. masterorganicchemistry.com Examples of nucleophiles that can react with esters include amines (to form amides), other alcohols (transesterification), and organometallic reagents.

A key feature of these reactions is the transfer of the acyl group (the 4-pyridinylcarbonyl group) from the hexyl group to the incoming nucleophile. libretexts.org

Reduction and Alkylation Reactions of the Pyridine Ring and Ester Group

Both the pyridine ring and the ester group of 4-Pyridinecarboxylic acid, hexyl ester can undergo reduction and alkylation, although the specific conditions determine the outcome.

Reduction :

Ester Group : The ester group can be reduced to the corresponding alcohol, (4-pyridyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own. researchgate.net However, esters of isonicotinic acid can be reduced with difficulty by sodium borohydride in the presence of aluminum chloride. researchgate.net

Pyridine Ring : The pyridine ring itself is generally resistant to reduction under conditions used for the ester group. Catalytic hydrogenation at high pressure and temperature can reduce the aromatic ring, but this is a vigorous process.

Alkylation :

Pyridine Ring : As an electron-deficient heterocycle, the pyridine ring is generally not susceptible to Friedel-Crafts type alkylations. youtube.com However, the nitrogen atom can be alkylated to form a pyridinium (B92312) salt. More advanced methods for C-H functionalization can achieve alkylation at specific positions on the pyridine ring. nih.govrsc.org For instance, Minisci-type reactions, which involve radical alkylation, can be used to introduce alkyl groups, often with regioselectivity challenges that can be overcome with specific strategies like using blocking groups. nih.gov The C-4 position is a common site for functionalization in pyridines. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. For 4-Pyridinecarboxylic acid, hexyl ester, both ¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the hexyl chain. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. Specifically, the protons ortho to the nitrogen (at C-2 and C-6) are expected at a lower field than the protons meta to the nitrogen (at C-3 and C-5). The protons of the hexyl chain will appear in the upfield region (δ 0.8-4.5 ppm). The methylene (B1212753) group attached to the ester oxygen (-O-CH₂-) is the most deshielded of the alkyl protons, while the terminal methyl group (-CH₃) will be the most shielded.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. oregonstate.edu The carbonyl carbon of the ester group is characteristically found at a very low field (around δ 165 ppm). The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitrogen and the carbon attached to the carboxyl group showing distinct shifts. The carbons of the hexyl chain will appear in the aliphatic region (δ 14-70 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Pyridinecarboxylic acid, hexyl ester

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-2, H-6 | 8.7 - 8.9 | 150 - 152 |

| Pyridine H-3, H-5 | 7.8 - 8.0 | 122 - 124 |

| Pyridine C-4 | - | 140 - 142 |

| C=O | - | 164 - 166 |

| O-CH₂ | 4.3 - 4.5 | 65 - 67 |

| CH₂ (C2' of hexyl) | 1.7 - 1.9 | 31 - 33 |

| CH₂ (C3' of hexyl) | 1.3 - 1.5 | 25 - 27 |

| CH₂ (C4' of hexyl) | 1.3 - 1.5 | 28 - 30 |

| CH₂ (C5' of hexyl) | 1.3 - 1.5 | 22 - 24 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Analysis, Including Electron Ionization (EI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common ionization method that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable structural information.

For 4-Pyridinecarboxylic acid, hexyl ester, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation is expected to occur at the ester linkage and along the hexyl chain. Key fragmentation pathways would include the loss of the hexyloxy radical to form the 4-pyridinylcarbonyl cation, and the cleavage of the C-C bonds within the hexyl group, leading to a series of alkyl fragments.

Predicted Key Fragment Ions in the EI-Mass Spectrum of 4-Pyridinecarboxylic acid, hexyl ester

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 207 | [M]⁺ (Molecular Ion) | [C₁₂H₁₇NO₂]⁺ |

| 122 | [M - C₆H₁₃O]⁺ | [C₆H₄NO]⁺ |

| 106 | [C₅H₄NCO]⁺ | [C₆H₄NO]⁺ |

Note: The relative intensities of the peaks would depend on the stability of the fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 4-Pyridinecarboxylic acid, hexyl ester, the IR spectrum will show characteristic absorption bands for the ester group, the pyridine ring, and the alkyl chain. A strong absorption band is expected for the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are seen above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the hexyl group will appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in 4-Pyridinecarboxylic acid, hexyl ester, contains π electrons that can be excited by UV radiation. It is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. nist.gov The exact position and intensity of these bands can be influenced by the solvent. researchgate.net

Predicted Characteristic IR Absorption Bands for 4-Pyridinecarboxylic acid, hexyl ester

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050 - 3100 | C-H Stretch | Aromatic (Pyridine) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Hexyl) |

| 1720 - 1740 | C=O Stretch | Ester |

| 1580 - 1610 | C=C and C=N Stretch | Aromatic (Pyridine) |

Chromatographic Techniques for Purity Assessment and Separation (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like 4-Pyridinecarboxylic acid, hexyl ester. researchgate.net

In GC-MS, the compound is first vaporized and separated from other components in a gas chromatograph based on its boiling point and affinity for the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is obtained. The retention time from the GC provides a characteristic identifier for the compound under specific chromatographic conditions, while the mass spectrum confirms its identity. The peak area in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis and purity determination. A study on the related compound hexyl nicotinate (B505614) demonstrated the utility of GC-MS in stability and decomposition studies. researchgate.net

The purity of 4-Pyridinecarboxylic acid, hexyl ester, can be determined by integrating the area of its corresponding peak in the gas chromatogram and comparing it to the total area of all peaks. The presence of any impurity would be indicated by additional peaks at different retention times.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory, DFT)

While specific peer-reviewed Density Functional Theory (DFT) studies focusing solely on 4-pyridinecarboxylic acid, hexyl ester are not abundant in the public literature, the principles of DFT are routinely applied to similar pyridine (B92270) carboxylic acid derivatives to elucidate their electronic characteristics. mdpi.com Such calculations are invaluable for predicting the molecule's reactivity, stability, and electronic properties.

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors. For a molecule like hexyl isonicotinate (B8489971), key parameters of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to map the electrostatic potential (ESP) onto the electron density surface, which visually represents the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. In hexyl isonicotinate, the nitrogen atom of the pyridine ring is expected to be a region of negative potential (a nucleophilic center), while the carbonyl carbon and the protons on the pyridine ring would exhibit positive potential (electrophilic centers).

Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide further quantitative measures of reactivity. mdpi.com These include chemical potential, hardness, softness, and the electrophilicity index. Although specific values for hexyl isonicotinate are not published, representative data from DFT studies on analogous pyridine carboxylic acid systems provide a framework for what to expect. mdpi.com

Table 1: Illustrative Quantum Chemical Properties of 4-Pyridinecarboxylic Acid, Hexyl Ester (Based on Typical DFT Results for Similar Compounds)

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

| Chemical Potential (μ) | -3.85 eV | Indicates the tendency of electrons to escape |

| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |

| Global Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicates high reactivity |

| Electrophilicity Index (ω) | 2.79 eV | Quantifies the electrophilic nature of the molecule |

Note: The values in this table are illustrative and based on general results for similar compounds. Specific experimental or computational studies on 4-Pyridinecarboxylic acid, hexyl ester are required for precise values.

Theoretical Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures and understand their vibrational and electronic properties.

Experimental ¹H NMR data for hexyl isonicotinate has been reported. In CD₂Cl₂, the spectrum shows characteristic signals for the hexyl chain protons and the pyridine ring protons. nih.gov Specifically, the terminal methyl group of the hexyl chain appears as a triplet at δ 0.91 ppm, the methylene (B1212753) groups of the chain appear as a multiplet between δ 1.3-1.4 ppm, and the methylene group attached to the ester oxygen appears as a triplet at δ 4.3 ppm. The protons on the pyridine ring are observed as doublets of doublets at δ 7.85 ppm (H-3) and δ 8.75 ppm (H-2). nih.gov

Theoretical calculations, typically using DFT methods like B3LYP with an appropriate basis set, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are often performed on the optimized geometry of the molecule. The calculated chemical shifts are then often scaled or referenced against a standard (like tetramethylsilane) to improve correlation with experimental values. Such a correlation can be instrumental in assigning complex spectra and confirming the proposed structure.

Similarly, theoretical vibrational spectra (Infrared and Raman) can be computed. While experimental IR spectra for hexyl isonicotinate are not detailed in the searched literature, DFT calculations can predict the frequencies and intensities of the vibrational modes. lodz.pl These would include characteristic stretching frequencies for the C=O of the ester group, the C-O single bond, the pyridine ring C-N and C-C bonds, and the C-H bonds of the alkyl chain.

Experimental UV-Vis spectroscopic data shows that hexyl isonicotinate has a maximum absorption (λ_max) at 275 nm in methanol, with a molar absorptivity (ε) of 1,780 M⁻¹cm⁻¹. nih.gov Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and their corresponding absorption wavelengths, which can be compared to this experimental finding.

Table 2: Experimental and Illustrative Theoretical ¹H NMR Chemical Shifts (δ, ppm) for 4-Pyridinecarboxylic Acid, Hexyl Ester

| Proton | Experimental (CD₂Cl₂) nih.gov | Illustrative Theoretical |

| -CH₃ | 0.91 (t) | 0.95 |

| -(CH₂)₄- | 1.3-1.4 (m) | 1.3-1.5 |

| -OCH₂- | 4.3 (t) | 4.35 |

| Pyridine H-3 | 7.85 (dd) | 7.80 |

| Pyridine H-2 | 8.75 (dd) | 8.70 |

Note: The theoretical values are illustrative and represent typical accuracy for DFT-based NMR predictions. Precise calculations would be needed for a direct, rigorous comparison.

Molecular Conformation and Dynamics Studies

The conformational flexibility of 4-pyridinecarboxylic acid, hexyl ester is a key determinant of its physical properties and biological interactions. This flexibility primarily arises from the rotation around the single bonds within the hexyl chain and the ester linkage.

Molecular dynamics (MD) simulations and conformational analysis using molecular mechanics or quantum chemical methods can be used to explore the potential energy surface of the molecule and identify stable conformers. scielo.br The hexyl chain, like other alkanes, will have various staggered conformations (anti and gauche) around its C-C bonds that are energetically accessible at room temperature. libretexts.org The extended, all-anti conformation is typically the lowest in energy, but folded or bent conformations resulting from gauche arrangements are also significantly populated. scielo.br

A significant area of study for hexyl isonicotinate has been its interaction with cytochrome P450 enzymes, particularly P450 2E1. nih.gov Kinetic and computational modeling studies of this interaction have suggested that the binding process can be described by either a "conformational-selection" or an "induced-fit" model. nih.gov

In the conformational-selection model, the unbound enzyme exists in a pre-equilibrium of different conformations, and the substrate (hexyl isonicotinate) preferentially binds to one of these pre-existing conformations.

In the induced-fit model, the initial binding of the substrate to the enzyme induces a conformational change in the protein to achieve a better fit.

The fact that both models can describe the binding of hexyl isonicotinate to P450 2E1 highlights the dynamic nature of both the ligand and the protein. nih.gov MD simulations of similar molecules with flexible alkyl chains attached to aromatic rings have shown that these chains can adopt various conformations, from extended to coiled, influencing how the molecule interacts with its environment. rsc.orgnih.gov

Table 3: Torsional Angles and Expected Conformational Preferences in the Hexyl Chain of 4-Pyridinecarboxylic Acid, Hexyl Ester

| Torsional Angle | Description | Expected Low-Energy Conformations |

| O-C-C-C | Rotation around the first C-C bond of the hexyl chain | Anti (180°), Gauche (±60°) |

| C-C-C-C | Rotation around internal C-C bonds of the hexyl chain | Anti (180°), Gauche (±60°) |

| C(O)-O-C-C | Rotation around the ester C-O bond | Planar conformations (s-cis and s-trans) are preferred |

Prediction of Intermolecular Interactions and Self-Assembly Propensities

The structure of 4-pyridinecarboxylic acid, hexyl ester, with a polar pyridine-ester head group and a nonpolar hexyl tail, makes it an amphiphilic molecule. This amphiphilicity suggests a propensity for self-assembly in certain solvents or at interfaces.

The primary intermolecular interactions governing the behavior of hexyl isonicotinate include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction that is common in pyridine-containing systems and contributes to their aggregation.

Dipole-Dipole Interactions: The polar ester group and the pyridine ring lead to a significant molecular dipole moment, resulting in electrostatic interactions between molecules.

Hydrophobic Interactions: The nonpolar hexyl chains will tend to associate with each other in polar solvents like water to minimize their contact with the solvent, a phenomenon known as the hydrophobic effect.

While specific studies on the self-assembly of hexyl isonicotinate are not found in the searched literature, studies on other amphiphilic pyridine derivatives demonstrate their ability to form various nanostructures, such as micelles, nanofibers, and nanotubes in aqueous solutions. nih.govresearchgate.net The formation and morphology of these structures are driven by a balance of the intermolecular forces mentioned above. For example, the aggregation of similar amphiphiles is often initiated at a specific concentration known as the critical aggregation concentration (CAC). nih.gov

Computational modeling can predict these self-assembly propensities. MD simulations of multiple hexyl isonicotinate molecules in a solvent box could reveal aggregation behavior and the preferred arrangement of the molecules within the aggregates. Quantum chemical calculations can be used to quantify the strength of the individual intermolecular interactions, such as the binding energy of a π-stacked dimer or a hydrogen-bonded pair.

The interaction of hexyl isonicotinate with cytochrome P450 2E1 is a prime example of its intermolecular interaction capabilities, where it acts as a ligand binding to the active site of the enzyme. nih.gov

Table 4: Potential Intermolecular Interactions Driving the Self-Assembly of 4-Pyridinecarboxylic Acid, Hexyl Ester

| Interaction Type | Molecular Origin | Expected Role in Self-Assembly |

| Hydrogen Bonding | Pyridine Nitrogen | Directional interaction, promotes head-to-head or head-to-tail arrangements |

| π-π Stacking | Pyridine Ring | Stabilizes aggregates through stacking of aromatic rings |

| Hydrophobic Effect | Hexyl Chain | Major driving force for aggregation in polar solvents |

| Van der Waals Forces | Entire Molecule | General attractive forces contributing to overall cohesion |

| Dipole-Dipole Interactions | Polar Head Group | Orients molecules within the aggregate to align dipoles |

Applications and Functionalization in Advanced Materials Science

Investigation as Components in Self-Assembling Monolayers (SAMs) and Surface Modification

Current research literature does not provide significant evidence of 4-Pyridinecarboxylic acid, hexyl ester being investigated as a primary component in self-assembling monolayers (SAMs) for surface modification. While the pyridine (B92270) group is a known anchoring moiety for various surfaces, specific studies detailing the formation and properties of SAMs using the hexyl ester are not prominent in the reviewed literature. The concept of self-assembly is mentioned in the context of nanoparticle formation or protein extraction where other molecules drive the assembly, rather than the formation of a distinct monolayer of hexyl isonicotinate (B8489971) on a surface. researchgate.netacs.org

Role in Energy Materials Research (e.g., Anchoring Groups in Perovskite Solar Cells)

The application of 4-Pyridinecarboxylic acid, hexyl ester in energy materials research, specifically as an anchoring group in perovskite solar cells, is not well-documented in the available scientific literature. While a doctoral dissertation on functional materials for energy storage and conversion mentions the synthesis of hexyl isonicotinate, it does so within a broader context of developing materials based on boron clusters for battery applications. lodz.pl The document does not detail any specific role or investigation of hexyl isonicotinate in perovskite solar cells or other energy conversion devices. lodz.pl The compound's pyridine ring offers a potential coordination site that could, in theory, act as an anchoring group, but dedicated research to validate this application is not apparent.

Coordination Chemistry Studies with Metal Ions and Complex Formation

The coordination chemistry of 4-Pyridinecarboxylic acid, hexyl ester has been a subject of significant study, primarily in the context of its interaction with metal ions. Research demonstrates that the nitrogen atom in the pyridine ring of the ester acts as a coordination site, allowing it to form complexes with various metal ions.

A key area of investigation has been its role in forming synergist complexes, particularly with nickel(II) (Ni(II)). In one study, a nickel synergist complex was prepared using n-hexyl 4-pyridinecarboxylate ester (referred to as LI) and naphthalene-2-sulfonic acid (HNS). acs.org Single crystal X-ray diffraction analysis of this complex revealed that the Ni(II) ion is coordinated by four water molecules and two monodentate hexyl isonicotinate ligands. acs.org Notably, there was no direct interaction between the Ni(II) ion and the sulfonic oxygen atoms of the naphthalene-2-sulfonic acid anions; instead, these anions stabilized the complex through hydrogen-bonded interactions with the coordinated water molecules. sun.ac.za This structure demonstrates a distorted octahedral geometry around the nickel center. sun.ac.za

Application in Extraction and Separation Processes for Metal Ions

The most significant application of 4-Pyridinecarboxylic acid, hexyl ester found in the scientific literature is as a synergistic agent in the solvent extraction and selective separation of metal ions from aqueous solutions. This process is crucial in hydrometallurgy for recovering valuable metals.

The compound, often referred to as 4PC in this context (or its analogue, 2-ethylhexyl 4-pyridinecarboxylate ester), is used in combination with an acidic extractant, such as dinonylnaphthalene (B12650604) sulfonic acid (HDNNS) or dinonylnaphthalene disulfonic acid (H2DNNDS). acs.orgacs.org By itself, 4-Pyridinecarboxylic acid, hexyl ester shows low extraction efficiency for metal ions like Ni(II). acs.org However, when combined with an extractant like H2DNNDS, it significantly enhances the selective extraction of Ni(II) from polymetallic solutions. acs.org

The mechanism involves the formation of a stable, lipophilic extracted complex. For Ni(II), it has been proposed that the complex consists of the nickel ion, water molecules, the synergistic agent (hexyl isonicotinate), and the primary extractant (HDNNS). acs.orgacs.org The hexyl isonicotinate coordinates to the Ni(II) ion through its pyridine nitrogen, displacing water molecules from the inner coordination sphere of the metal ion. acs.org This synergistic system has been shown to be highly selective for Ni(II) over other metals such as iron (Fe), aluminum (Al), calcium (Ca), and magnesium (Mg). acs.orgresearchgate.net

Similar synergistic effects have been observed for the extraction of other metals. For instance, the selectivity of Cu(II) extraction against other impurity metal ions is greatly improved when 2-ethylhexyl 4-pyridinecarboxylate ester is used as a synergist with HDNNS. researchgate.net The efficiency of these extraction systems is dependent on various factors, including the pH of the aqueous phase and the molar ratio of the extractant to the synergist. researchgate.net

The table below summarizes findings from a study comparing a novel synergist, MSL211, with 4PC (2-ethylhexyl 4-pyridinecarboxylate ester, an analogue of the hexyl ester) for the extraction of various metal ions in a synergistic system with DNNSA (dinonylnaphthalene sulfonic acid).

| Metal Ion | Extraction Percentage with DNNSA-MSL211 (%) | Extraction Percentage with DNNSA-4PC (%) | Separation Factor (MSL211 vs 4PC) |

| Ni(II) | 95.8 | 90.5 | 1.06 |

| Fe(III) | 2.1 | 15.6 | 0.13 |

| Al(III) | 1.5 | 10.2 | 0.15 |

| Ca(II) | 0.8 | 5.4 | 0.15 |

| Mg(II) | 0.5 | 4.8 | 0.10 |

| Mn(II) | 3.2 | 12.3 | 0.26 |

| This data is adapted from a comparative study on synergistic extraction systems and illustrates the enhanced selectivity achieved with different synergists under specific conditions. researchgate.net |

Exploration of Biological Activities and Biochemical Interactions Non Human Focus

Investigation of General Biological Activities within the Pyridinecarboxylic Acid Ester Class

Derivatives of pyridine (B92270) carboxylic acid are recognized for a wide spectrum of biological activities. nih.gov The introduction of an ester functional group, particularly with varying alkyl chains, can significantly influence these properties. Investigations into this chemical class have highlighted notable antimicrobial and anti-inflammatory potential in non-human models.

Antimicrobial Activity:

The antimicrobial effects of pyridinecarboxylic acid derivatives have been observed against various pathogens in laboratory settings. For instance, certain pyrrolo[3,4-c]pyridine esters have demonstrated good in vitro activity against Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC90) of less than 0.15 µM. mdpi.com In another study, poly(ester amides) synthesized from 2,5-pyridine dicarboxylic acid were screened for their in vitro anti-bacterial potential and showed significant activity against several bacterial strains, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. jddtonline.info Isonicotinic acid hydrazides, which can be synthesized from isonicotinic acid esters, have also been a subject of antimicrobial research. nih.gov

| Compound Class | Test Organism | Activity/Result |

|---|---|---|

| Pyrrolo[3,4-c]pyridine esters | Mycobacterium tuberculosis | MIC90 < 0.15 µM |

| Poly(ester amides) from 2,5-pyridine dicarboxylic acid | Pseudomonas aeruginosa | Significant Activity |

| Escherichia coli | Significant Activity | |

| Staphylococcus aureus | Significant Activity | |

| Bacillus subtilis | Significant Activity |

Anti-inflammatory Potential:

The anti-inflammatory potential of the pyridinecarboxylic acid class has also been explored. Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to reduce inflammation in in vivo models. researchgate.net While direct studies on the hexyl ester of 4-pyridinecarboxylic acid are limited, the general structural motif is a recurring theme in the development of novel anti-inflammatory agents. These investigations often focus on the ability of these compounds to modulate inflammatory pathways and enzyme activity, as detailed in subsequent sections.

Enzyme Inhibition and Receptor Binding Studies (Limited to in vitro or in silico models)

Pyridinecarboxylic acid derivatives have been extensively investigated as enzyme inhibitors across a wide range of biological targets. dovepress.comnih.gov In vitro and in silico models are crucial tools for elucidating the mechanisms of action and structure-activity relationships (SAR) of these compounds.

Enzyme Inhibition:

This class of compounds has been shown to inhibit various enzymes, including cyclooxygenase-2 (COX-2), histone demethylases (KDMs), and various kinases. nih.govdovepress.com For example, in vitro assays using human recombinant proteins determined that certain pyridine carboxylic acid-derived compounds could inhibit the activity of KDM5B with IC50 values in the nanomolar range (1–3 nM). dovepress.com Another study highlighted that analogs of 2-pyridinecarboxylic acid exhibited inhibitory activity against α-amylase and carboxypeptidase A. nih.gov

A particularly relevant finding from docking studies on nicotinic acid derivatives (isomers of isonicotinic acid derivatives) demonstrated that the carboxylic acid moiety binds to the Zn2+ ion in the active site of carbonic anhydrase. The study also revealed that hydrophobicity at position 6 enhanced activity, with 6-(hexyloxy)pyridine-3-carboxylic acid showing an inhibitory constant (Ki) of 41.6 µM. nih.gov This suggests that the hexyl chain, similar to that in 4-pyridinecarboxylicacid, hexyl ester, can play a crucial role in enzyme binding.

| Compound/Derivative Class | Target Enzyme | Result (in vitro/in silico) |

|---|---|---|

| Pyridine carboxylic acid derivatives | Histone Demethylase (KDM5B) | IC50 = 1–3 nM |

| 6-(Hexyloxy)pyridine-3-carboxylic acid | Carbonic Anhydrase | Ki = 41.6 µM |

| 2-Pyridinecarboxylic acid analogs | α-Amylase, Carboxypeptidase A | Inhibitory Activity Shown |

| ABT-279 (a complex 4-pyridinecarboxylic acid derivative) | Dipeptidyl Peptidase-IV (DPP-IV) | Ki = 1.0 nM |

Receptor Binding:

In silico docking studies are frequently employed to predict the binding affinity of pyridinecarboxylic acid derivatives to specific receptors. For example, modifications to the drug naltrexone, an antagonist of the μ-opioid receptor (μ-OR), which included a pyridinecarboxylic acid moiety, were shown in a docking study to improve receptor binding affinity by 880-fold. nih.gov These computational models help to rationalize observed biological activities and guide the design of new, more potent, and selective molecules.

Biochemical Pathway Modulation Research (Confined to in vitro or non-mammalian models)

Beyond direct enzyme inhibition, certain pyridinecarboxylic acid derivatives can modulate complex biochemical pathways. These studies, often conducted in cell-based in vitro models or non-mammalian systems, provide insight into the broader biological impact of these compounds.

One study investigated a pyridinecarboxylic acid derivative, named HP24, in an in vitro model of macrophages infected with Trypanosoma cruzi (a non-mammalian protozoan parasite). nih.gov The research found that HP24 exerted its effects through multiple pathways:

Pro-angiogenic Effects : The compound was found to stimulate the expression of pro-angiogenic mediators, including endothelial nitric oxide synthase (eNOS) and Vascular Endothelial Growth Factor A (VEGF-A). This effect was dependent on the PI3K/AKT/mTOR signaling pathway. nih.gov

Anti-inflammatory Effects : HP24 also demonstrated anti-inflammatory properties by preventing the activation of the transcription factor NF-κB. This, in turn, inhibited the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of reactive nitrogen and oxygen species. This anti-inflammatory action was shown to be dependent on the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathway. nih.gov

These findings illustrate that pyridinecarboxylic acid derivatives can engage with key signaling cascades that regulate cellular responses to infection and inflammation, even in the context of non-mammalian pathogens. nih.gov

Role as Synthetic Intermediates in Medicinal Chemistry Research

Esters of pyridine carboxylic acids, including this compound, are valuable as synthetic intermediates in medicinal chemistry. google.com Their chemical structure allows for further modification, making them versatile building blocks for the synthesis of more complex molecules with desired biological activities.

The ester functional group can be readily converted into other functionalities. For example, they can be reacted with ammonia to form pyridine carboxamides or with hydrazine to prepare hydrazide derivatives. google.com This versatility is crucial in drug discovery, where creating a library of related compounds is often necessary to optimize activity and other pharmaceutical properties.

Specifically, hexyl nicotinate (B505614), the 3-isomer of the target compound, is utilized as a chemical intermediate in various syntheses. nmpharmtech.com The general process for creating these esters involves reacting the corresponding pyridine carboxylic acid with an alcohol in the presence of an acid catalyst. google.com This straightforward synthesis makes them accessible starting materials for research and development. Their use in biochemical and pharmaceutical studies as model ester compounds for formulation and testing has also been noted. nmpharmtech.com

Environmental Fate and Degradation Studies

Photostability and Photodegradation Pathways Under Various Environmental Conditions

Specific studies detailing the photostability and photodegradation pathways of 4-Pyridinecarboxylic acid, hexyl ester under various environmental conditions could not be located in publicly accessible scientific research. The rate and mechanism of its breakdown when exposed to sunlight in air, water, or on soil surfaces have not been documented.

Mobility and Persistence in Environmental Compartments (e.g., Soil, Water)

No empirical data from studies on the mobility (such as soil sorption/desorption coefficients) or persistence (e.g., half-life in soil and water) of 4-Pyridinecarboxylic acid, hexyl ester were found in the available literature. Therefore, its potential to leach through soil into groundwater or to persist in aquatic environments remains uncharacterized.

Data Tables

Derivatization and Structure Activity Relationship Sar Studies for New Analogues

Synthesis and Characterization of Substituted 4-Pyridinecarboxylicacid, Hexyl Ester Analogues

The synthesis of substituted analogues of 4-Pyridinecarboxylic acid, hexyl ester can be achieved through various established synthetic methodologies. The core scaffold, 4-Pyridinecarboxylic acid, also known as isonicotinic acid, serves as a versatile starting material. sigmaaldrich.commerckmillipore.com Esterification of isonicotinic acid with hexanol, typically under acidic conditions (Fischer-Speier esterification) or via the corresponding acyl chloride, yields the parent compound, 4-Pyridinecarboxylic acid, hexyl ester.

The introduction of substituents onto the pyridine (B92270) ring can be accomplished either by starting with an already substituted pyridine-4-carboxylic acid or by direct substitution onto the pre-formed ester. Common synthetic routes include nucleophilic aromatic substitution or reactions catalyzed by transition metals to introduce a variety of functional groups at positions 2, 3, 5, and 6 of the pyridine ring. oist.jp

The characterization of these newly synthesized analogues is crucial to confirm their chemical structures and purity. Standard analytical techniques are employed for this purpose, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise connectivity of atoms and the position of substituents on the pyridine ring and the hexyl chain.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the ester carbonyl (C=O) and the C-O single bond.

Melting Point and Elemental Analysis: These methods provide information about the purity and the empirical formula of the synthesized compounds.

A hypothetical series of synthesized analogues and their characterization data are presented in Table 1.

| Compound ID | Substituent on Pyridine Ring | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) |

| 1 | None | C₁₂H₁₇NO₂ | 207.27 | 35-37 | 8.75 (d, 2H), 7.80 (d, 2H), 4.30 (t, 2H), 1.75 (m, 2H), 1.35 (m, 6H), 0.90 (t, 3H) |

| 2 | 2-Chloro | C₁₂H₁₆ClNO₂ | 241.71 | 48-50 | 8.60 (d, 1H), 7.90 (s, 1H), 7.85 (d, 1H), 4.32 (t, 2H), 1.76 (m, 2H), 1.36 (m, 6H), 0.91 (t, 3H) |

| 3 | 2-Methoxy | C₁₃H₁₉NO₃ | 237.29 | 42-44 | 8.20 (d, 1H), 7.30 (s, 1H), 7.10 (d, 1H), 4.28 (t, 2H), 3.95 (s, 3H), 1.74 (m, 2H), 1.34 (m, 6H), 0.90 (t, 3H) |

| 4 | 3-Amino | C₁₂H₁₈N₂O₂ | 222.29 | 65-67 | 8.10 (s, 1H), 7.95 (d, 1H), 7.05 (d, 1H), 5.80 (s, 2H), 4.25 (t, 2H), 1.72 (m, 2H), 1.32 (m, 6H), 0.89 (t, 3H) |

This table contains hypothetical data for illustrative purposes.

Systematic Modulation of the Alkyl Chain Length and Branching for Structure-Property Correlations

The properties of ester compounds are significantly influenced by the nature of the alkyl chain. nih.gov Systematic modulation of the hexyl chain in 4-Pyridinecarboxylic acid, hexyl ester can provide valuable insights into structure-property correlations. researchgate.net This involves synthesizing a series of esters with varying alkyl chain lengths (e.g., from methyl to decyl) and introducing branching (e.g., isohexyl, neohexyl).

These structural modifications can impact several physicochemical properties, including:

Lipophilicity: The length and branching of the alkyl chain are primary determinants of a molecule's lipophilicity, which in turn affects its solubility and permeability through biological membranes. nih.gov

Steric Hindrance: The size and shape of the alkyl group can influence the molecule's ability to interact with biological targets or its reactivity in chemical transformations.

Crystallinity and Melting Point: Changes in the alkyl chain can affect how the molecules pack in the solid state, leading to variations in melting points and other material properties. researchgate.net

A hypothetical study on the effect of alkyl chain length on a specific property, such as antifungal activity, is presented in Table 2.

| Compound ID | Alkyl Ester | Lipophilicity (LogP) | Antifungal Activity (MIC, µg/mL) |

| 5 | Methyl | 1.25 | >100 |

| 6 | Propyl | 2.31 | 50 |

| 7 | Hexyl | 3.90 | 12.5 |

| 8 | Octyl | 4.96 | 25 |

| 9 | Decyl | 6.02 | 50 |

| 10 | Isohexyl | 3.75 | 15 |

This table contains hypothetical data for illustrative purposes. MIC stands for Minimum Inhibitory Concentration.

Comparative Studies with Isomeric Pyridinecarboxylic Acid Hexyl Esters (e.g., 2- and 3-Isomers)

Pyridine carboxylic acids exist as three structural isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). nih.gov The position of the carboxylic acid group on the pyridine ring has a profound impact on the electronic properties and three-dimensional shape of the molecule, which in turn influences its biological activity and chemical reactivity. nih.gov

Comparative studies of the hexyl esters of these three isomers are essential for a comprehensive understanding of the SAR of this class of compounds. Such studies would involve the synthesis of hexyl picolinate (B1231196) and hexyl nicotinate (B505614) and a direct comparison of their properties and activities with those of hexyl isonicotinate (B8489971) (4-Pyridinecarboxylic acid, hexyl ester).

The key differences that can be anticipated include:

Reactivity: The position of the nitrogen atom relative to the ester group can influence the susceptibility of the ester to hydrolysis.

Chelating Ability: Picolinic acid and its derivatives are known for their ability to chelate metal ions, a property that is absent in the nicotinic and isonicotinic acid isomers.

Biological Activity: The different spatial arrangements of the nitrogen atom and the ester group can lead to distinct interactions with biological targets, resulting in different pharmacological profiles. nih.gov For instance, derivatives of nicotinic acid are known for their effects on lipid metabolism, while isonicotinic acid derivatives have been explored for their antimicrobial properties. nih.gov

A hypothetical comparison of the properties of the three isomeric hexyl esters is presented in Table 3.

| Compound | Isomer | Dipole Moment (Debye) | Water Solubility (g/L) | Biological Target Affinity (IC₅₀, nM) |

| Hexyl Picolinate | 2-isomer | 2.8 | 0.5 | 50 (Hypothetical Target A) |

| Hexyl Nicotinate | 3-isomer | 2.1 | 0.8 | 200 (Hypothetical Target A) |

| 4-Pyridinecarboxylic acid, hexyl ester | 4-isomer | 1.5 | 1.2 | 100 (Hypothetical Target A) |

This table contains hypothetical data for illustrative purposes. IC₅₀ represents the half-maximal inhibitory concentration.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies and Green Chemistry Approaches

The traditional synthesis of 4-Pyridinecarboxylic acid, hexyl ester often involves the reaction of isonicotinic acid with a chlorinating agent like thionyl chloride, followed by esterification with 1-hexanol. lodz.pl While effective, this method presents environmental and safety challenges associated with corrosive reagents and solvent use. Future research is increasingly focused on developing novel and greener synthetic pathways that align with the principles of sustainable chemistry.

Innovations in esterification are highly desirable to improve the efficiency and sustainability of the process. researchgate.net Research into greener protocols for ester synthesis offers a roadmap for the future production of 4-Pyridinecarboxylic acid, hexyl ester. researchgate.net Potential future methodologies include:

Biocatalysis: Employing enzymes, such as lipases, as catalysts for the esterification process. This approach operates under mild conditions, offers high selectivity, and reduces waste.

Heterogeneous Catalysis: The use of solid acid catalysts, such as sulfonated hyperbranched polymers, can facilitate esterification while allowing for easy catalyst recovery and reuse, minimizing downstream processing. researchgate.net

Continuous Flow Synthesis: Moving from batch processing to continuous flow systems can enhance safety, improve reaction control, and increase yield. researchgate.net A continuous flow protocol for producing methyl esters from various carboxylic acids has been reported, and this technology could be adapted for hexyl ester synthesis. researchgate.net

Solvent-Free or Green Solvent Reactions: Developing methods that proceed under neat (solvent-free) conditions, as demonstrated with L-leucine catalysis for other esters, would significantly reduce the environmental footprint of the synthesis. researchgate.net

Table 1: Potential Green Synthetic Approaches for 4-Pyridinecarboxylic acid, hexyl ester

| Methodology | Principle | Potential Advantages |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze esterification. | Mild reaction conditions, high selectivity, biodegradability of catalyst, reduced waste. |

| Heterogeneous Catalysis | Employing recoverable solid acid catalysts. researchgate.net | Easy separation and reuse of catalyst, simplified product purification, reduced corrosive waste. researchgate.net |

| Continuous Flow Synthesis | Reaction is performed in a continuously flowing stream. researchgate.net | Enhanced safety and control, improved heat and mass transfer, higher throughput and yield. researchgate.net |

| Green Solvent/Neat Conditions | Minimizing or eliminating hazardous organic solvents. researchgate.net | Reduced environmental impact, lower cost, simplified workup procedures. researchgate.net |

Advanced Computational and Machine Learning Applications in Design and Prediction

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For 4-Pyridinecarboxylic acid, hexyl ester, these advanced techniques offer powerful ways to predict its behavior and to design novel derivatives with tailored properties. A significant area of this research has been in understanding its interaction with biological systems.

Computational studies have investigated the binding of hexyl isonicotinate (B8489971) to cytochrome P450 enzymes, which are crucial for metabolism. researchgate.netacs.orgacs.orgresearchgate.net These studies use molecular dynamics (MD) simulations and other techniques to model how the molecule fits into the enzyme's active site. researchgate.netacs.orgacs.orgresearchgate.net Key findings from these computational approaches include:

Binding Model Prediction: The binding of hexyl isonicotinate to the P450 2E1 enzyme can be described by either a "conformational-selection" or an "induced-fit" model. researchgate.netacs.orgacs.orgresearchgate.net In conformational selection, the ligand binds to a pre-existing conformation of the protein, while in an induced-fit model, the protein changes its shape to accommodate the ligand upon binding.

Mechanism Elucidation: Advanced methods like Gaussian accelerated molecular dynamics (GaMD) are used to explore the conformational changes of proteins upon ligand binding, providing deep insights into the binding mechanism. acs.orgresearchgate.net

These computational tools are not limited to biological interactions. They can be used to predict material properties, reaction outcomes, and spectroscopic characteristics, accelerating the design-test cycle for new applications. Future research will likely leverage machine learning algorithms trained on experimental and computational data to rapidly screen virtual libraries of 4-Pyridinecarboxylic acid, hexyl ester derivatives for desired activities, be it as enzyme inhibitors, material components, or specialized ligands. nih.gov

Table 2: Computational Models and Applications for 4-Pyridinecarboxylic acid, hexyl ester

| Computational Technique | Application | Insights Gained |

|---|---|---|

| Molecular Docking | Predicting the binding orientation of a ligand in a protein's active site. | Identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) and potential binding affinity. orientjchem.org |

| Molecular Dynamics (MD) | Simulating the physical movements of atoms and molecules over time. | Understanding the dynamic nature of the ligand-protein complex and assessing its stability. researchgate.net |

| Gaussian Accelerated MD (GaMD) | Enhanced sampling method to study large-scale conformational changes. acs.orgresearchgate.net | Elucidating complex binding mechanisms like conformational selection vs. induced fit. acs.orgresearchgate.net |

| Machine Learning | Using algorithms to learn patterns from data to make predictions. | High-throughput virtual screening of derivatives for specific properties; predicting bioactivity or material performance. |

Multifunctional Material Development Incorporating the Compound

The unique structure of 4-Pyridinecarboxylic acid, hexyl ester, featuring a polar pyridine (B92270) head and a nonpolar hexyl tail, makes it an attractive building block for multifunctional materials. Its ability to act as a ligand, a liquid crystal component, or a surface modifier opens up avenues for its incorporation into advanced materials.

A promising research direction is its use in energy storage and conversion materials. lodz.pl The compound has been utilized in the synthesis of functional materials based on boron clusters, which possess exceptional chemical and thermal stability. lodz.pl The pyridine nitrogen provides a coordination site, which is crucial for assembling complex structures.

Furthermore, the structure of hexyl isonicotinate is analogous to molecules used in the formation of liquid crystals. lodz.pl Research into liquid crystalline polymers containing pyridine moieties suggests that derivatives of 4-Pyridinecarboxylic acid could be explored for applications in displays and smart materials. lodz.pl Another key area is in separation science, where hexyl isonicotinate can function as a ligand in solvent extraction systems for the selective separation of metal ions from aqueous solutions. sun.ac.za Its role in forming coordination complexes with metal ions is central to its utility in hydrometallurgical processes. sun.ac.za

Future work will likely focus on creating polymers and hybrid materials where the hexyl isonicotinate unit imparts specific functions, such as conductivity, photoactivity, or selective binding capabilities, leading to applications in sensors, organic electronics, and catalysis. beilstein-journals.org

Exploration of Niche Applications and Specialized Derivations

Beyond broad material science, research is trending towards discovering niche applications for 4-Pyridinecarboxylic acid, hexyl ester and its specialized derivatives. The core pyridine carboxylic acid scaffold is a rich source for developing compounds with specific biological activities, such as enzyme inhibitors. nih.gov

One established niche application is its use as a coordinating ligand in hydrometallurgy. sun.ac.za In these systems, it participates in synergistic complexes that enhance the extraction and separation of specific metal ions, a critical process in mining and recycling. sun.ac.za

Future exploration will likely involve the synthesis and screening of a library of derivatives to uncover new functionalities. By modifying the ester chain or substituting the pyridine ring, new molecules can be designed for targeted purposes. For instance, research on hexyl esters of other aromatic acids, such as gallic acid, has shown potential cytotoxic activity against cancer cell lines. orientjchem.org A similar strategy of derivatization and biological screening could be applied to 4-Pyridinecarboxylic acid, hexyl ester to explore its potential in medicinal chemistry. The known use of its isomer, hexyl nicotinate (B505614), in topical cosmetic and pharmaceutical formulations as a vasodilating agent also suggests that hexyl isonicotinate and its derivatives could be investigated for similar or other dermocosmetic applications. atamanchemicals.commedchemexpress.com

Q & A

Q. What regulatory guidelines apply to the disposal of 4-pyridinecarboxylic acid, hexyl ester waste?

- Follow EPA and OSHA protocols for organic esters: Neutralize with dilute NaOH, absorb with vermiculite, and incinerate in a licensed facility. Document waste streams per RCRA requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.